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Compound of Interest

Compound Name: Hydroxy Atrazine-d5

Cat. No.: B1436819

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the
Hydroxy Atrazine-d5 analytical standard. It includes key physicochemical data, detailed
experimental protocols for its analysis, and visual workflows to support its application in
research and development. Hydroxy Atrazine-d5 serves as a crucial internal standard for the
accurate quantification of Hydroxy Atrazine, a major metabolite of the widely used herbicide
Atrazine. Its deuterated form ensures that its chemical and physical behaviors are nearly
identical to the non-labeled analyte, with the exception of a distinct mass difference, making it
ideal for mass spectrometry-based quantification.[1]

Physicochemical and Structural Characterization

Hydroxy Atrazine-d5 is the stable isotope-labeled version of Hydroxy Atrazine, where five
hydrogen atoms on the ethyl group have been replaced by deuterium. This substitution
provides a distinct mass shift, essential for its use as an internal standard, without significantly
altering its chemical properties or chromatographic retention time.

Core Properties

The fundamental properties of Hydroxy Atrazine-d5 are summarized below. These data are
critical for sample preparation, analytical method development, and accurate mass
determination.
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Value Reference

Analyte Name

Atrazine-2-hydroxy-d5; 4-
(Ethylamino-d5)-6- [2][3]

(isopropylamino)-s-triazin-2-ol

CAS Number 1276197-25-1 [2][4]

Unlabeled CAS Number 2163-68-0

Molecular Formula CsH10DsNsO

Molecular Weight 202.27 g/mol

Exact Mass 202.159 Da
4-(1,1,2,2,2-
pentadeuterioethylamino)-6-

IUPAC Name ]
(propan-2-ylamino)-1,3,5-
triazin-2-ol

SIL Type Deuterium

Molecular Structure Visualization

The structure of Hydroxy Atrazine-d5 is based on a triazine ring, with isopropylamino,

deuterated ethylamino, and hydroxyl functional groups. The diagram below highlights the

positions of the five deuterium atoms.

Caption: Molecular structure of Hydroxy Atrazine-d5.

Analytical Methodologies

The characterization and quantification of Hydroxy Atrazine-d5 are primarily achieved through

chromatographic techniques coupled with mass spectrometry. Nuclear Magnetic Resonance

spectroscopy is also valuable for confirming the identity and isotopic purity of the standard.

Liquid Chromatography-Tandem Mass Spectrometry

(LC-MSIMS)
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LC-MS/MS is the preferred method for the quantification of Hydroxy Atrazine and its deuterated
internal standard in complex matrices due to its high sensitivity and selectivity.

o Sample Preparation (Solid-Phase Extraction - SPE):

o Condition a graphitized carbon-black or suitable polymeric SPE cartridge with the
appropriate solvent (e.g., dichloromethane/methanol followed by ethyl acetate).

o Load the aqueous sample, to which a known concentration of Hydroxy Atrazine-d5
internal standard has been added.

o Wash the cartridge to remove interferences (e.g., with water).

o Elute the analytes with a solvent mixture such as ethyl acetate followed by
dichloromethane/methanol (7:3, v/v).

o Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the
residue in the mobile phase for injection.

o Chromatographic Conditions:

o Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 pum particle size).

o Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile
with 0.1% formic acid.

o Flow Rate: 0.3 mL/min.

o Injection Volume: 10 pL.

e Mass Spectrometry Conditions:

o lonization Mode: Electrospray lonization, Positive (ESI+).

o Scan Mode: Multiple Reaction Monitoring (MRM).

o Key Parameters: Optimize nebulizer pressure, drying gas flow and temperature, and
capillary voltage for maximum signal intensity.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1436819?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

The following table outlines the predicted MRM transitions for both the analyte and the internal
standard. The quantifier ion is typically the most abundant fragment, while the qualifier ion
serves for confirmation.

Precursor lon Product lon Product lon
Compound - .

[M+H]* (m/z) (Quantifier) (m/z) (Qualifier) (m/z)
Hydroxy Atrazine 198.1 156.1 114.1
Hydroxy Atrazine-d5 203.2 161.1 114.1

Note: Product ions are predicted based on common fragmentation pathways of the atrazine
structure. The fragment containing the deuterated ethyl group will show a +5 Da shift.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(Biological or Environmental Sample)

Spike with known amount
of Hydroxy Atrazine-d5 (IS)

:

Solid-Phase Extraction (SPE)
(Concentration & Cleanup)

(Elution & Reconstitution]

Inject into LC-MS/MS System

LC Separation
(C18 Column)
MS/MS Detection
(ESI+, MRM Mode)

l

Quantification
(Analyte/IS Peak Area Ratio)

Click to download full resolution via product page

Caption: Workflow for quantification using Hydroxy Atrazine-d5 IS.
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Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for atrazine metabolite analysis, often requiring
derivatization of polar analytes like Hydroxy Atrazine to increase their volatility.

o Sample Preparation and Derivatization:

o Extract analytes from the sample matrix using a suitable solvent or SPE as described in
section 2.1.

o Evaporate the solvent.

o Perform a derivatization step, such as silylation, to convert the polar hydroxyl and amine
groups into less polar silyl ethers and amines, making them suitable for GC analysis.

e GC Conditions:
o Column: DB-5ms or similar non-polar capillary column.
o Injector: Splitless mode, 250°C.

o Oven Program: Start at 50°C, hold for 1 min, then ramp at 6°C/min to 280°C and hold for 5
min.

o Carrier Gas: Helium.
e MS Conditions:
o lonization: Electron lonization (EIl) at 70 eV.

o Scan Mode: Selected lon Monitoring (SIM) for high sensitivity and specificity. Monitor
characteristic ions for the derivatized analyte and the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and verify the position and extent
of deuterium labeling.
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o Sample Preparation: Dissolve an accurate weight of the Hydroxy Atrazine-d5 standard in a
suitable deuterated solvent (e.g., DMSO-des or CDCI3).

e Acquisition: Acquire the *H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz
or higher).

o Data Analysis: Integrate the signals and compare the spectrum to that of the non-labeled
Hydroxy Atrazine standard. The signals corresponding to the ethyl group protons will be
absent in the spectrum of the d5-labeled compound.

The *H NMR spectrum of Hydroxy Atrazine-d5 is expected to show signals only for the non-
deuterated protons.

Predicted Chemical

Proton Group . Multiplicity Integration
Shift (6, ppm)

Isopropyl -CHs ~1.2 Doublet 6H
Isopropyl -CH ~4.1 Septet 1H

Amine -NH (isopropyl) ~7.0-8.0 Broad Singlet 1H

Amine -NH (ethyl) ~7.0-8.0 Broad Singlet 1H

Ethyl -CH2-CDs Absent

Ethyl -CD2-CHs Absent

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Synthesis and Quality Control Workflow

The synthesis of Hydroxy Atrazine-d5 typically involves a multi-step process starting from
cyanuric chloride and incorporating the deuterated ethylamino group. Rigorous quality control
is essential to ensure its suitability as an analytical standard.
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Synthesis Pathway Quality Control
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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